3-Quinuclidinecarbamic acid, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

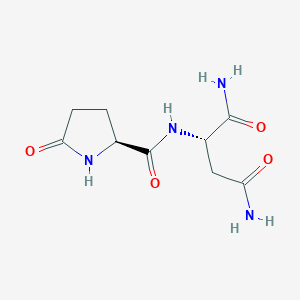

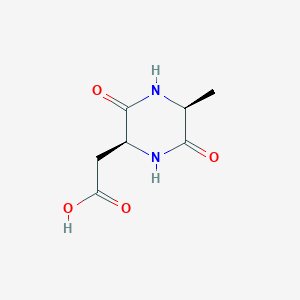

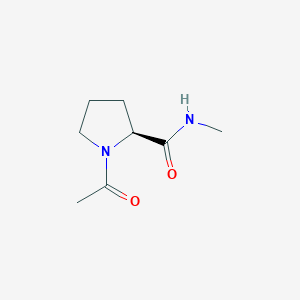

3-Quinuclidinecarbamic acid, ethyl ester, also known as QNEt, is an organic compound that belongs to the class of quinuclidines. It is synthesized from quinuclidine, a bicyclic amine with a five-membered ring, and ethyl chloroformate, an ester of chloroformic acid. QNEt has been extensively studied for its potential use as a cholinergic agonist, a compound that activates the cholinergic system in the brain. In

Wirkmechanismus

3-Quinuclidinecarbamic acid, ethyl ester acts as a cholinergic agonist by binding to and activating muscarinic acetylcholine receptors. The activation of these receptors leads to an increase in intracellular calcium, which triggers downstream signaling pathways that are involved in cognitive processes. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in acetylcholine levels in the brain.

Biochemische Und Physiologische Effekte

3-Quinuclidinecarbamic acid, ethyl ester has been shown to improve cognitive function in animal models and humans. In animal models, 3-Quinuclidinecarbamic acid, ethyl ester has been found to enhance learning and memory and improve spatial memory. In humans, 3-Quinuclidinecarbamic acid, ethyl ester has been found to improve cognitive performance in tasks such as attention, working memory, and verbal fluency. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

3-Quinuclidinecarbamic acid, ethyl ester is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. 3-Quinuclidinecarbamic acid, ethyl ester has been extensively studied for its potential as a cholinergic agonist, and its mechanism of action is well understood. However, the use of 3-Quinuclidinecarbamic acid, ethyl ester in lab experiments is limited by its potential toxicity and lack of selectivity for muscarinic acetylcholine receptors. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to have a short half-life, which limits its therapeutic potential.

Zukünftige Richtungen

Future research on 3-Quinuclidinecarbamic acid, ethyl ester could focus on improving its selectivity for muscarinic acetylcholine receptors and reducing its potential toxicity. 3-Quinuclidinecarbamic acid, ethyl ester could also be used as a tool for studying the cholinergic system and its role in cognitive processes. Further studies could explore the potential therapeutic applications of 3-Quinuclidinecarbamic acid, ethyl ester for neurodegenerative disorders such as Alzheimer's disease. Additionally, 3-Quinuclidinecarbamic acid, ethyl ester could be used as a starting point for the development of novel cholinergic agonists with improved selectivity and therapeutic potential.

Synthesemethoden

The synthesis of 3-Quinuclidinecarbamic acid, ethyl ester involves the reaction of quinuclidine with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction yields 3-Quinuclidinecarbamic acid, ethyl ester as a white crystalline solid with a melting point of 56-57°C. The purity of 3-Quinuclidinecarbamic acid, ethyl ester can be determined by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The synthesis of 3-Quinuclidinecarbamic acid, ethyl ester is relatively simple and can be performed in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

3-Quinuclidinecarbamic acid, ethyl ester has been primarily studied for its potential as a cholinergic agonist. The cholinergic system is involved in cognitive processes such as learning and memory, and cholinergic agonists have been shown to improve cognitive function in animal models and humans. 3-Quinuclidinecarbamic acid, ethyl ester has been found to activate muscarinic acetylcholine receptors, which are involved in cognitive processes. 3-Quinuclidinecarbamic acid, ethyl ester has also been studied for its potential as a therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by cognitive impairment.

Eigenschaften

CAS-Nummer |

102280-69-3 |

|---|---|

Produktname |

3-Quinuclidinecarbamic acid, ethyl ester |

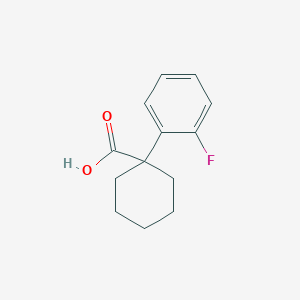

Molekularformel |

C10H18N2O2 |

Molekulargewicht |

198.26 g/mol |

IUPAC-Name |

ethyl N-(1-azabicyclo[2.2.2]octan-3-yl)carbamate |

InChI |

InChI=1S/C10H18N2O2/c1-2-14-10(13)11-9-7-12-5-3-8(9)4-6-12/h8-9H,2-7H2,1H3,(H,11,13) |

InChI-Schlüssel |

YFWYOKRKIOWLBK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1CN2CCC1CC2 |

Kanonische SMILES |

CCOC(=O)NC1CN2CCC1CC2 |

Synonyme |

3-Quinuclidinecarbamic acid, ethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.